An In-depth Technical Guide on the Synthesis and Characterization of 3-Amino-3-(4-nitrophenyl)propanoic Acid
An In-depth Technical Guide on the Synthesis and Characterization of 3-Amino-3-(4-nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-amino-3-(4-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The presence of the nitro group offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of various bioactive molecules and modified peptides.
Physicochemical Properties
A summary of the key physicochemical properties of 3-amino-3-(4-nitrophenyl)propanoic acid is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| CAS Number | 35005-61-9[1] |
| Melting Point | 215 °C (decomposes)[1] |
| Appearance | Solid[1] |
Synthesis Methodology
The primary route for the synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent. This method is particularly effective for the preparation of β-amino acids.
A plausible synthetic pathway for 3-amino-3-(4-nitrophenyl)propanoic acid via the Rodionov reaction is outlined below.
Caption: General workflow for the synthesis of 3-amino-3-(4-nitrophenyl)propanoic acid.
Experimental Protocol: Rodionov Reaction
Materials:
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4-Nitrobenzaldehyde
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Malonic acid
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Ammonium acetate
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Ethanol (or other suitable alcohol)
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Hydrochloric acid (for work-up)
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Sodium hydroxide (for work-up)
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde and a molar excess of malonic acid in ethanol.
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Addition of Ammonia Source: To the stirred solution, add a molar excess of ammonium acetate.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization. Acid-base extraction can also be employed. Dissolve the crude product in a dilute aqueous acid solution, wash with an organic solvent to remove unreacted aldehyde, and then basify the aqueous layer to precipitate the amino acid.
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Isolation: Collect the purified product by filtration, wash with cold water, and dry under vacuum.
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3-amino-3-(4-nitrophenyl)propanoic acid. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Melting Point Analysis: To assess the purity of the compound.
A logical workflow for the characterization of the synthesized product is depicted below.
Caption: A logical workflow for the characterization of the synthesized product.
Expected Spectroscopic Data
While specific experimental spectra for 3-amino-3-(4-nitrophenyl)propanoic acid are not provided in the surveyed literature, the expected features can be predicted based on its structure:
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¹H NMR: Signals corresponding to the aromatic protons on the nitrophenyl ring (typically in the δ 7.5-8.5 ppm region), a methine proton adjacent to the amino group, and methylene protons of the propanoic acid backbone.
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¹³C NMR: Resonances for the carboxyl carbon, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), the methine carbon, and the methylene carbon.
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FT-IR: Characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and the nitro group (N-O stretching).
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ).
Conclusion
This technical guide outlines the synthesis and characterization of 3-amino-3-(4-nitrophenyl)propanoic acid. The Rodionov reaction stands as a primary and efficient method for its preparation. Comprehensive characterization using a suite of analytical techniques is imperative to ensure the identity and purity of the final product, which serves as a critical intermediate for further research and development in the pharmaceutical and chemical industries.
